2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate
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Overview
Description
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate is a chemical compound with the molecular formula C11H15ClN2O3. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an isopropylamino group, an oxoethyl group, and an amino-chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate typically involves the reaction of 2-amino-5-chlorobenzoic acid with isopropylamine and an appropriate oxoethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or methanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups in the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-chlorobenzoate: Similar structure but lacks the isopropylamino and oxoethyl groups.
Ethyl 2-amino-4-chlorobenzoate: Similar benzoate structure with different substituents.
Methyl 5-amino-2-chlorobenzoate: Another derivative with a different substitution pattern.
Uniqueness
2-(Isopropylamino)-2-oxoethyl 2-amino-5-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H15ClN2O3 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 2-amino-5-chlorobenzoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)9-5-8(13)3-4-10(9)14/h3-5,7H,6,14H2,1-2H3,(H,15,16) |
InChI Key |
NTMJBRYWYMGNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
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